3-Fluoro-2-(methylsulfonyl)pyridine 3-Fluoro-2-(methylsulfonyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18304375
InChI: InChI=1S/C6H6FNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3
SMILES:
Molecular Formula: C6H6FNO2S
Molecular Weight: 175.18 g/mol

3-Fluoro-2-(methylsulfonyl)pyridine

CAS No.:

Cat. No.: VC18304375

Molecular Formula: C6H6FNO2S

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(methylsulfonyl)pyridine -

Specification

Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
IUPAC Name 3-fluoro-2-methylsulfonylpyridine
Standard InChI InChI=1S/C6H6FNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3
Standard InChI Key KPYCJCONDKDVOI-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(C=CC=N1)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-Fluoro-2-(methylsulfonyl)pyridine belongs to the class of organosulfur compounds, featuring a pyridine core modified with fluorine and methylsulfonyl substituents. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₆FNO₂S
Molecular Weight175.18 g/mol
IUPAC Name3-fluoro-2-methylsulfonylpyridine
Canonical SMILESCS(=O)(=O)C1=C(C=CC=N1)F
InChI KeyKPYCJCONDKDVOI-UHFFFAOYSA-N

The methylsulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution. The fluorine atom further modulates electronic distribution, influencing intermolecular interactions and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-fluoro-2-(methylsulfonyl)pyridine typically involves sequential functionalization of the pyridine ring:

Step 1: Fluorination
Pyridine derivatives are fluorinated using agents like hydrogen fluoride-pyridine complexes or Selectfluor®. Positional selectivity is achieved through directing groups or careful temperature control (-70°C to 25°C) .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, with the sulfonyl group prone to elimination at elevated temperatures.

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: >50 mg/mL) but poorly soluble in water (<1 mg/mL) .

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 1.5) protonates under acidic conditions, enhancing water solubility. The methylsulfonyl group (pKa ≈ -1.8) remains deprotonated in physiological pH, contributing to membrane permeability .

Applications in Pharmaceutical Research

Agrochemical Intermediates

Halogenated pyridines are key intermediates in herbicides and insecticides. The fluorine atom resists metabolic degradation, while the sulfonyl group facilitates binding to acetylcholinesterase .

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems to improve yield and safety in sulfonylation .

  • Biocatalysis: Enzymatic fluorination using fluorinases for greener synthesis .

Pharmacological Exploration

  • Structure-Activity Relationships (SAR): Modifying the sulfonyl group to enhance blood-brain barrier penetration .

  • Prodrug Development: Esterifying the sulfonyl group to improve oral bioavailability.

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